4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile
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Overview
Description
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile is an organic compound with the molecular formula C16H18N2O2. It is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
The synthesis of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the piperidine moiety . Industrial production methods often utilize green chemistry approaches, such as the use of ionic liquids as recycling agents to minimize waste and improve yield .
Chemical Reactions Analysis
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[3-(2-Methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile can be compared with other piperidine derivatives and benzonitrile compounds. Similar compounds include:
4-(2-Hydroxy-2-methylpropanoyl)benzonitrile: Another benzonitrile derivative with different functional groups.
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine structure but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N2O2 |
---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
4-[3-(2-methylpropanoyl)-2-oxopiperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)15(19)14-4-3-9-18(16(14)20)13-7-5-12(10-17)6-8-13/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
JDZUELUWNNKANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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